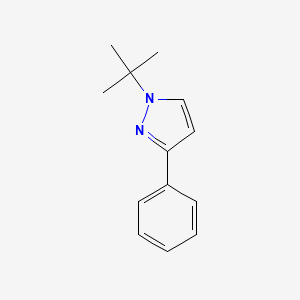

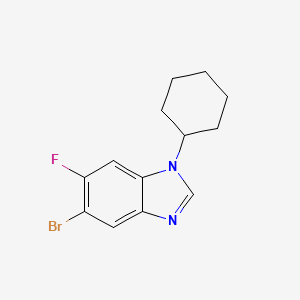

![molecular formula C9H12N2O3 B577593 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 1253790-00-9](/img/structure/B577593.png)

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

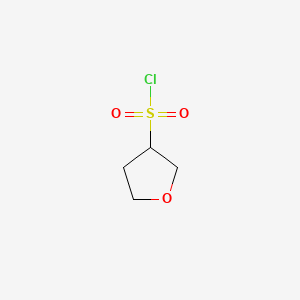

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a chemical compound . It is a derivative of pyrazolo[5,1-c][1,4]oxazine .

Synthesis Analysis

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . The optimization of a protected hydroxyethyl group on N1 enabled the regiocontrolled construction of pyrazole-5-aldehydes in high yields . Subsequent deprotection and reduction generated fused heterocyclic scaffolds bearing multiple substitution patterns .Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine was determined by x-ray crystallography . The pyrazole 8-H proton exhibited long-range HMBC correlations with neighboring N-7 “pyrrole-like” and N-6 “pyridine-like” nitrogen atoms, but also with the C-5a, C-8a and C-8b quaternary carbons .Chemical Reactions Analysis

The reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine directly gave hitherto unknown 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields . These were found to be able to undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.21 . It is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .科学的研究の応用

Synthesis Methods

Novel Derivative Synthesis : A study by Xie et al. (2009) describes the synthesis of novel 2-ferrocenyl-6-substituted-4H-pyrazolo[5,1-c][1,4]oxazin-4-one derivatives using a one-pot procedure involving ethyl 1-(2-aryl-2-oxoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate (Xie et al., 2009).

Microwave-Assisted Synthesis : Wei et al. (2007) developed a microwave-assisted, one-step method for synthesizing novel 6-(aroxymethyl)-2-aryl-6,7-dihydropyrazolo[5,1-c][1,4]oxazin-4-one derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate and 2-aryloxymethylepoxide. This method is noted for its high regioselectivity and environmental friendliness (Wei et al., 2007).

Regiocontrolled Synthesis : Lindsay-Scott and Rivlin-Derrick (2019) achieved synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, outlining a procedure that allows for the creation of fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).

Applications in Heterocyclic Chemistry

New Heterocyclic System : Kharaneko (2016) developed a preparative procedure for the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, representing a new heterocyclic system, by recyclization of methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate with hydrazine hydrate (Kharaneko, 2016).

Synthesis of Functionalized Derivatives : Arrault et al. (2002) reported the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. This work demonstrates the versatility of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate in generating a range of heterocyclic compounds (Arrault et al., 2002).

Safety and Hazards

特性

IUPAC Name |

ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-11-3-4-13-6-8(7)11/h5H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCFGIGUSWAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2COCCN2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

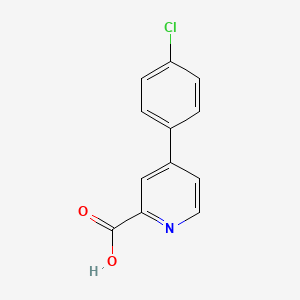

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)